REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:11])=O)=[CH:4][C:3]=1[CH3:12].Br[C:14]1[CH:15]=[C:16]([CH3:21])[C:17](C)=[CH:18]C=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>C(O)C.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:15][C:16]([CH3:21])=[C:17]([CH3:18])[CH:11]=2)=[CH:4][C:3]=1[CH3:12] |f:2.3.4,5.6,8.9.10.11.12.13.14|
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Name
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|
Quantity
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120 g
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Type
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reactant
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Smiles
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CC1=C(C=C(C=C1)NC(=O)C)C
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Name
|
|
Quantity
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253 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C(=CC1)C)C
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Name
|
|
Quantity
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122 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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2 g
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Type
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catalyst
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Smiles
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O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 2-liter three-neck flask were placed
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Type
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CUSTOM
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Details
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the reaction for 60 hours at 200° C. under a nitrogen gas stream
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Duration
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60 h
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Type
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ADDITION
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Details
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To the reaction mixture was added a solution
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Type
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CUSTOM
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Details
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obtained
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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inorganic salts were removed by filtration
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Type
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DISTILLATION
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Details
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the solvent was distilled off from the filtrate under reduced pressure
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Type
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CUSTOM
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Details
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The remaining filtrate was recrystallized from methanol under reduced pressure (about 155° C/0.2 mmHg)
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Name
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|
Type
|
product
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Smiles
|
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |